An In-depth Technical Guide to 3,5-Diacetamido-2,6-diiodobenzoic Acid
An In-depth Technical Guide to 3,5-Diacetamido-2,6-diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, properties, and plausible synthetic pathways for 3,5-Diacetamido-2,6-diiodobenzoic acid, a compound of interest in medicinal chemistry and drug development, primarily as a known impurity and analogue of the X-ray contrast agent, Diatrizoic acid.
Chemical Identity and Structure
3,5-Diacetamido-2,6-diiodobenzoic acid is an organoiodine compound featuring a benzoic acid core. The benzene ring is substituted with two iodo groups at positions 2 and 6, and two acetamido groups at positions 3 and 5. Its chemical identity is well-defined in public chemical databases.[1]
Chemical Structure:
Caption: Plausible synthetic pathway highlighting incomplete iodination.
Step 1: Reduction of 3,5-Dinitrobenzoic Acid
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Objective: To reduce the two nitro groups to amino groups, forming 3,5-diaminobenzoic acid.
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Protocol: 3,5-Dinitrobenzoic acid is dissolved in a suitable solvent (e.g., an aqueous solution of its sodium salt). The reduction is typically carried out via catalytic hydrogenation using a noble metal catalyst like palladium on carbon (Pd/C) under hydrogen pressure. [2]Alternatively, chemical reduction using agents like tin and hydrochloric acid can be employed. The reaction is monitored until the consumption of hydrogen ceases. The catalyst is then filtered off, and the pH of the filtrate is adjusted to precipitate the 3,5-diaminobenzoic acid product, which is then filtered, washed, and dried.
Step 2: Controlled Iodination of 3,5-Diaminobenzoic Acid
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Objective: To selectively introduce two iodine atoms at the ortho-positions (2 and 6) relative to the carboxylic acid group, while minimizing the iodination at the para-position (4).
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Protocol: 3,5-Diaminobenzoic acid is suspended in an acidic aqueous medium (e.g., dilute hydrochloric acid). A solution of an iodinating agent, such as iodine monochloride (ICl) or potassium iododichloride (KICl₂), is added dropwise under vigorous stirring. [2]To favor the di-iodinated product, the stoichiometry of the iodinating agent should be carefully controlled (approximately 2 molar equivalents). The reaction temperature is typically maintained between 50-70°C. [3]After the addition is complete, the mixture is stirred for several hours. The precipitated solid, containing primarily 3,5-diamino-2,6-diiodobenzoic acid, is collected by filtration, washed with water to remove excess acid and salts, and then dried.
Step 3: Acetylation of 3,5-Diamino-2,6-diiodobenzoic Acid
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Objective: To convert the two primary amino groups into acetamido groups.
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Protocol: The dried 3,5-diamino-2,6-diiodobenzoic acid is dissolved or suspended in an excess of acetic anhydride. A catalytic amount of a strong acid, such as sulfuric acid, can be added to facilitate the reaction. [2]The mixture is heated (e.g., on a steam bath) until the reaction is complete, which can be monitored by techniques like TLC or HPLC. After cooling, the reaction mixture is poured into water to hydrolyze the excess acetic anhydride and precipitate the crude product. The solid 3,5-Diacetamido-2,6-diiodobenzoic acid is then collected by filtration, washed thoroughly with water, and can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).
Conclusion
3,5-Diacetamido-2,6-diiodobenzoic acid is a significant compound, primarily due to its structural relationship with Diatrizoic acid. While not a commercial product itself, its presence as an impurity is critical for quality control in the manufacturing of iodinated contrast media. The synthetic protocols outlined, derived from established chemical literature, provide a foundational methodology for its preparation in a laboratory setting for research, analytical standard development, and toxicological studies. A thorough understanding of its properties and synthesis is essential for professionals in drug development and quality assurance.
References
- 1. 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid | C11H10I2N2O4 | CID 5284542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]
- 3. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
